

# A Technical Guide to the Structure and Properties of 2-Methyl-6-nitrophenol

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## Compound of Interest

Compound Name: 2-Methyl-6-nitrophenol

Cat. No.: B087177

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **2-Methyl-6-nitrophenol** (CAS No: 13073-29-5). The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

## Chemical Identity and Structure

**2-Methyl-6-nitrophenol** is an organic aromatic compound featuring a phenol ring substituted with a methyl group at position 2 and a nitro group at position 6.<sup>[1]</sup> This substitution pattern, with both functional groups ortho to the hydroxyl group, influences its chemical and physical properties, including its acidity and potential for intramolecular hydrogen bonding.

Below is a 2D representation of the molecular structure of **2-Methyl-6-nitrophenol**.



## Chemical Identifiers

Identifier	Value
IUPAC Name	2-Methyl-6-nitrophenol[2]
CAS Number	13073-29-5[2][3]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub> [1][3]
Canonical SMILES	CC1=C(C(=CC=C1)--INVALID-LINK--[O-])O[2] [3]
InChI	InChI=1S/C7H7NO3/c1-5-3-2-4- 6(7(5)9)8(10)11/h2-4,9H,1H3[2][3]
InChIKey	AQDKZPFDOWHRDZ-UHFFFAOYSA-N[2][3]
Synonyms	6-Nitro-o-cresol, 2-nitro-6-methylphenol[2]

## Physicochemical and Spectroscopic Data

### Physicochemical Properties

This table summarizes key physicochemical properties of **2-Methyl-6-nitrophenol**. It is a yellow crystalline solid with limited solubility in water.[3] There is a notable discrepancy in the reported melting point, which may be due to different measurement conditions or sample purities.

Property	Value	Source
Molecular Weight	153.14 g/mol	[1]
Appearance	Yellow crystalline solid	[3]
Melting Point	69-69.5 °C	Patent Data
147 °C	Chemical Supplier Data[4]	
Boiling Point	235.8 ± 20.0 °C (at 760 Torr)	Predicted[4]
Density	1.320 ± 0.06 g/cm <sup>3</sup> (at 20 °C)	Predicted[4]
pKa	7.48 ± 0.24	Predicted[3][4]
Water Solubility	1.7 g/L (at 25 °C)	[3]
LogP (Octanol-Water)	2.6	Computed[2]
Topological Polar Surface Area	66.1 Å <sup>2</sup>	Computed[2]
Hydrogen Bond Donors	1	Computed[3]
Hydrogen Bond Acceptors	3	Computed[3]

## Spectroscopic Data

Spectroscopic data are crucial for the structural confirmation and purity assessment of **2-Methyl-6-nitrophenol**. While raw spectral data are best viewed in their original formats in spectral databases, this section outlines the expected characteristics based on the molecule's structure. Full spectra can be accessed through databases such as PubChem and SpectraBase.[2]

### 2.2.1. <sup>1</sup>H NMR Spectroscopy

A proton NMR spectrum of **2-Methyl-6-nitrophenol** is expected to show four distinct signals:

- Hydroxyl Proton (-OH): A broad singlet, typically in the range of 5-12 ppm, whose chemical shift is highly dependent on solvent and concentration.

- Aromatic Protons (Ar-H): Three signals in the aromatic region (approx. 6.8-8.0 ppm). Due to the substitution pattern, these protons will form a complex splitting pattern (likely a triplet and two doublets).
- Methyl Protons (-CH<sub>3</sub>): A sharp singlet around 2.2-2.5 ppm, corresponding to the three equivalent methyl protons.

#### 2.2.2. <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to display seven unique carbon signals:

- Aromatic Carbons: Six distinct signals in the range of 110-160 ppm. The carbons attached to the oxygen (C-OH) and the nitro group (C-NO<sub>2</sub>) will be the most downfield in this region.
- Methyl Carbon: One signal in the aliphatic region, typically around 15-25 ppm.

#### 2.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands are expected at the following approximate wavenumbers (cm<sup>-1</sup>):

- O-H Stretch: A broad band around 3200-3500 cm<sup>-1</sup> (potentially sharpened by intramolecular hydrogen bonding).
- C-H Stretch (Aromatic): Signals just above 3000 cm<sup>-1</sup>.
- C-H Stretch (Aliphatic): Signals just below 3000 cm<sup>-1</sup>.
- N-O Stretch (Asymmetric): A strong band around 1520-1560 cm<sup>-1</sup>.
- N-O Stretch (Symmetric): A strong band around 1340-1380 cm<sup>-1</sup>.
- C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm<sup>-1</sup> region.
- C-O Stretch: A band in the 1200-1300 cm<sup>-1</sup> region.

#### 2.2.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are expected:

- **Molecular Ion Peak ( $M^{+\bullet}$ ):** A peak at an  $m/z$  ratio of approximately 153, corresponding to the molecular weight of the compound.<sup>[5]</sup>
- **Key Fragments:** Fragmentation of nitrophenols often involves the loss of neutral molecules like NO, NO<sub>2</sub>, and CO.<sup>[6]</sup> Common fragments for this structure would likely include peaks corresponding to the loss of the nitro group ( $m/z$  107) and subsequent rearrangements.

## Experimental Protocols

### Synthesis Protocol: From 2-Methyl-6-nitroaniline

This protocol is adapted from a patented method for the preparation of **2-Methyl-6-nitrophenol** in high purity and yield.

**Objective:** To synthesize **2-Methyl-6-nitrophenol** via the hydrolysis of 2-Methyl-6-nitroaniline.

**Materials:**

- 2-Methyl-6-nitroaniline (0.20 mol, 30.4 g)
- 5 N Sodium Hydroxide (NaOH) solution (500 mL)
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Reaction vessel suitable for heating to 170 °C
- Stirring apparatus
- Heating mantle
- Ice bath
- Büchner funnel and filter flask

**Procedure:**

- **Reaction Setup:** In a suitable reaction vessel, suspend 30.4 g (0.20 mol) of 2-Methyl-6-nitroaniline in 500 mL of 5 N aqueous sodium hydroxide solution.
- **Heating:** Heat the mixture to 170 °C with continuous stirring.
- **Reaction Time:** Maintain the reaction at 170 °C for 50 hours.
- **Cooling:** After the reaction period, cool the mixture to room temperature.
- **Acidification:** Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid. Perform this step in an ice bath to control the exothermic reaction. Continue adding acid until the solution is acidic and a crystalline product precipitates.
- **Isolation:** Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected product thoroughly with cold deionized water to remove any inorganic salts.
- **Drying:** Dry the final product to obtain **2-Methyl-6-nitrophenol**. The reported yield for this method is approximately 95%.

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of **2-Methyl-6-nitrophenol** using reverse-phase HPLC. Method optimization may be required based on the specific instrument and sample matrix.

**Objective:** To separate and quantify **2-Methyl-6-nitrophenol** in a sample mixture.

**Materials and Equipment:**

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Formic Acid or Phosphoric Acid (for mobile phase modification)
- Sample vials and filters

#### Chromatographic Conditions:

- Mobile Phase: An isocratic or gradient mixture of water and acetonitrile. A typical starting point is 60:40 (v/v) Acetonitrile:Water, with 0.1% formic acid added to both phases to ensure sharp peak shapes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: UV detection at the absorbance maximum of **2-Methyl-6-nitrophenol** (determined by UV scan, typically in the 270-280 nm and 350-360 nm range for nitrophenols).
- Injection Volume: 10 µL

#### Procedure:

- Standard Preparation: Prepare a stock solution of **2-Methyl-6-nitrophenol** of known concentration in the mobile phase or acetonitrile. Create a series of calibration standards by serial dilution.
- Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Analysis: Inject the calibration standards, followed by the unknown samples.
- Data Processing: Identify the peak corresponding to **2-Methyl-6-nitrophenol** based on its retention time from the standard injections. Construct a calibration curve by plotting peak



area versus concentration for the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

## Safety and Handling

**2-Methyl-6-nitrophenol** is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

GHS Hazard Classification:

- H302: Harmful if swallowed[2]
- H315: Causes skin irritation[2]
- H318: Causes serious eye damage[2]
- H335: May cause respiratory irritation[2]

Recommended Personal Protective Equipment (PPE):

- Chemical-resistant gloves (e.g., nitrile)
- Safety goggles or a face shield
- Laboratory coat

Handling and Storage:

- Avoid contact with skin, eyes, and clothing.
- Avoid inhalation of dust.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
- Keep away from oxidizing agents, heat, sparks, and open flames.

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